

# Midostaurin combination with cytarabine daunorubicin protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

## Clinical Foundation and Indication

The **midostaurin, cytarabine, and daunorubicin** protocol is indicated for the treatment of adult patients with newly diagnosed AML who have confirmed mutations in the FMS-like tyrosine kinase 3 (**FLT3**) gene, which are present in approximately 25-30% of AML cases [1] [2]. This mutation is associated with a constitutively activated FLT3 receptor, driving increased leukemic cell survival and proliferation, and is historically linked to poor prognosis and high relapse rates [3] [2].

The approval and adoption of this regimen are based on the pivotal **RATIFY (CALGB 10603)** phase III trial, which demonstrated that adding midostaurin to standard chemotherapy significantly improved overall survival (OS) and event-free survival (EFS) compared to chemotherapy alone [4] [2]. Subsequent studies have further confirmed its efficacy and safety in broader patient populations, including those over 60 years of age [3] [5].

## Complete Treatment Protocol

The treatment is divided into three consecutive phases: Induction, Consolidation, and Maintenance. A visual summary of the complete treatment workflow is provided below.



[Click to download full resolution via product page](#)

## Induction Phase

The goal of induction is to achieve complete hematologic remission (CR) [6] [7].

- **Chemotherapy ("7+3" regimen):**
  - **Cytarabine:** 200 mg/m<sup>2</sup> daily by continuous intravenous (IV) infusion over 24 hours for 7 days (Days 1-7) [3] [7].

- **Daunorubicin:** 60 mg/m<sup>2</sup> daily by IV infusion over 10-15 minutes for 3 days (Days 1-3) [3] [7]. Idarubicin (12 mg/m<sup>2</sup>) is a suitable alternative, with studies showing comparable efficacy and safety [3] [5].
- **Midostaurin Dosing:** 50 mg orally twice daily with food from **Day 8 through Day 21** of the induction cycle [3] [7]. Treatment requires a **minimum 3-4 week hospital stay** to manage side effects and monitor for remission [7].

## Consolidation Phase

Patients who achieve CR/CRi proceed to consolidation to eliminate residual disease [6].

- **Chemotherapy (High-Dose Cytarabine - HiDAC):**
  - **Cytarabine:** 3 g/m<sup>2</sup> (for patients ≤60 years) IV over 3 hours, every 12 hours on Days 1, 3, and 5 (total of 6 doses per cycle) [3] [6]. Lower intermediate doses may be used for older or less fit patients.
- **Midostaurin Dosing:** 50 mg orally twice daily with food from **Day 8 through Day 21** of each consolidation cycle [3] [6]. Up to 4 cycles are administered [6].

## Maintenance Phase

This phase aims to prolong remission and prevent relapse [6] [2].

- **Midostaurin Monotherapy:** 50 mg orally twice daily with food for **14 consecutive days**, followed by a 14-day rest period, forming a 28-day cycle [3] [6]. This is continued for up to **12 cycles** [6].

## Efficacy and Safety Data

### Clinical Efficacy Outcomes

The table below summarizes key efficacy outcomes from major clinical trials.

| Trial / Study                        | Patient Population                                               | Complete Remission (CR/CRi) Rate | Survival Outcomes                                       | Key Findings                                                                                |
|--------------------------------------|------------------------------------------------------------------|----------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------|
| <b>RATIFY (Phase III)</b> [4] [2]    | Newly diagnosed FLT3-mutated AML, <60 years                      | 58.9% (CR)                       | Median OS: 74.7 vs 25.6 months (midostaurin vs placebo) | Significant improvement in OS and EFS established standard of care.                         |
| <b>Phase 3b Trial</b> [3]            | Newly diagnosed FLT3-mutated AML, no upper age limit (median 59) | 80.7% (CR+CRi)                   | -                                                       | High response rates across age groups; comparable efficacy with idarubicin or daunorubicin. |
| <b>Retrospective (IDA-based)</b> [5] | Newly diagnosed FLT3-mutated AML (median 56), using idarubicin   | 72.8% (CR)                       | Median EFS: 11.7 months                                 | Demonstrated idarubicin (12 mg/m <sup>2</sup> ) as an effective alternative anthracycline.  |

## Safety and Adverse Event Profile

The combination has a manageable safety profile, with adverse events (AEs) primarily driven by the underlying chemotherapy [3] [4].

| Adverse Event                 | Incidence (Grade ≥3) | Management Recommendations                                                        |
|-------------------------------|----------------------|-----------------------------------------------------------------------------------|
| <b>Hematologic Toxicities</b> | Very Common          | Prophylactic antibiotics, antifungals, and growth factor support may be used [5]. |
| - Febrile neutropenia         | 83% [7]              |                                                                                   |
| - Anemia, Thrombocytopenia    | >80% [6]             |                                                                                   |

| Adverse Event                | Incidence (Grade $\geq 3$ ) | Management Recommendations                                |
|------------------------------|-----------------------------|-----------------------------------------------------------|
| <b>Gastrointestinal</b>      |                             | Prophylactic antiemetics are recommended [2].             |
| - Nausea / Vomiting          | 83% / 61% (all grades) [7]  |                                                           |
| - Mucositis                  | 66% (all grades) [7]        | Aggressive oral care and pain management.                 |
| <b>Infections</b>            | Common                      | Vigilant monitoring and prompt intervention.              |
| - Catheter-related infection | 24% (all grades) [7]        |                                                           |
| <b>Other Events</b>          |                             |                                                           |
| - Skin Rash                  | Noted [2]                   | Topical creams, antihistamines; dose reduction if severe. |
| - Hemorrhage                 | 36% (all grades) [7]        | Monitor blood counts and coagulation parameters.          |

## Key Practical Considerations for Implementation

- **FLT3 Mutation Testing: Rapid and mandatory.** FLT3 mutation status (both ITD and TKD) must be confirmed before initiation. The European LeukemiaNet recommends a turnaround time of 48-72 hours to avoid delays in starting midostaurin on the protocol-specified day [2].
- **Drug-Drug Interactions:** Midostaurin is a moderate CYP3A inhibitor and inducer. Concomitant use with strong CYP3A inhibitors (e.g., certain azole antifungals like voriconazole) or inducers should be avoided or closely monitored. Dose adjustments of midostaurin may be necessary [2].
- **Dose Delays and Modifications:** Treatment cycles should only begin once absolute neutrophil count (ANC) is  $\geq 1.0 \times 10^9/L$  and platelet count is  $\geq 50 \times 10^9/L$ . For severe non-hematologic toxicity, midostaurin should be interrupted until resolution and can be restarted at 50 mg twice daily; a further reduction to 50 mg once daily is possible if toxicity recurs [3].

## Conclusion

The protocol of midostaurin combined with cytarabine and daunorubicin is a targeted and effective treatment strategy for patients with newly diagnosed FLT3-mutated AML. Successful implementation in a clinical or research setting hinges on strict adherence to the phased treatment schedule, proactive management of hematologic and gastrointestinal toxicities, and careful attention to drug interactions. This regimen has set a new benchmark for this high-risk AML population.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. the new approach to acute myeloid leukemia therapy [nature.com]
2. Midostaurin for FLT3-mutated Acute Myeloid Leukaemia [touchoncology.com]
3. Midostaurin plus daunorubicin or idarubicin for young and ... [pmc.ncbi.nlm.nih.gov]
4. Midostaurin in Combination With Standard Chemotherapy ... [pubmed.ncbi.nlm.nih.gov]
5. Efficacy and toxicity of midostaurin with idarubicin ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]
6. Daunorubicin, cytarabine and midostaurin [cancerresearchuk.org]
7. 7+3 (Daunorubicin) + Midostaurin for AML [chemoexperts.com]

To cite this document: Smolecule. [Midostaurin combination with cytarabine daunorubicin protocol].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535430#midostaurin-combination-with-cytarabine-daunorubicin-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)